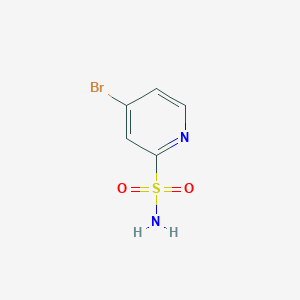4-Bromopyridine-2-sulfonamide
CAS No.: 1209458-42-3
Cat. No.: VC6725124
Molecular Formula: C5H5BrN2O2S
Molecular Weight: 237.07
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1209458-42-3 |
|---|---|
| Molecular Formula | C5H5BrN2O2S |
| Molecular Weight | 237.07 |
| IUPAC Name | 4-bromopyridine-2-sulfonamide |
| Standard InChI | InChI=1S/C5H5BrN2O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,7,9,10) |
| Standard InChI Key | QGRHANBDVBMOCP-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1Br)S(=O)(=O)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyridine ring substituted at the 4-position with bromine and at the 2-position with a sulfonamide group (-\text{SO}_2\text{NH}_2). The IUPAC name, 4-bromopyridine-2-sulfonamide, reflects this substitution pattern . Key structural descriptors include:
The planar pyridine ring and electron-withdrawing sulfonamide group create a polarized molecular framework, influencing reactivity and intermolecular interactions.
Physicochemical Properties
Critical computed properties include:
| Property | Value | Method/Reference |
|---|---|---|
| XLogP3-AA | 0.4 | XLogP3 3.0 |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 1 | Cactvs 3.4.6.11 |
| Exact Mass | 235.92551 Da | PubChem 2.1 |
The moderate lipophilicity (\text{XLogP3-AA} = 0.4) suggests balanced solubility in polar and nonpolar solvents, making it amenable to diverse reaction conditions .
Synthetic Methodologies
Conventional Sulfonamide Synthesis
Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with amines . For 4-bromopyridine-2-sulfonamide, this would involve:
-
Sulfonyl Chloride Preparation: Reacting 4-bromopyridine-2-sulfonic acid with chlorinating agents (e.g., thionyl chloride).
-
Ammonolysis: Treating the intermediate sulfonyl chloride with aqueous ammonia.
Novel Approaches from Patent Literature
A patented method (WO2004020401A1) describes synthesizing sulfonamide derivatives from alkyl-4-halophenylsulfonates . While the patent focuses on benzenesulfonamides, analogous strategies could apply to pyridine systems:
-
Reaction Conditions:
-
Mechanism: Nucleophilic displacement of the ethoxy group by amine, followed by ethanol elimination.
This route avoids acidic conditions, preserving acid-sensitive functional groups .
Applications in Chemical Research
Pharmaceutical Intermediate
Sulfonamides are pivotal in drug discovery, serving as protease inhibitors and receptor antagonists . While direct applications of 4-bromopyridine-2-sulfonamide remain underexplored, its structural analogs exhibit:
-
Antimicrobial Activity: Sulfonamide moieties disrupt folate synthesis in pathogens.
-
Enzyme Inhibition: Pyridine sulfonamides target carbonic anhydrases and HIV proteases .
Cross-Coupling Reactions
The bromine substituent enables participation in metal-catalyzed reactions:
-
Suzuki Coupling: Palladium-mediated aryl-aryl bond formation with boronic acids.
-
Buchwald-Hartwig Amination: Introduction of amine groups via C–N coupling .
These transformations facilitate the synthesis of biaryl and heteroaryl scaffolds for materials science .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use PPE. |
| H315/H319 (Skin/Eye irritation) | Wear gloves and goggles. |
| H335 (Respiratory irritation) | Use in ventilated areas. |
Future Directions and Research Gaps
-
Biological Profiling: Systematic studies on cytotoxicity, pharmacokinetics, and target engagement are needed.
-
Green Synthesis: Developing catalytic, solvent-free methods to improve atom economy.
-
Materials Science: Exploring its use in metal-organic frameworks (MOFs) or covalent organic polymers (COPs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume